methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate
Description
Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate is a complex organic compound characterized by its unique structure, which includes both amino and sulfonyl functional groups attached to a methoxyphenyl ring
Properties
IUPAC Name |
methyl (Z)-3-(4-methoxyanilino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-23-14-6-4-13(5-7-14)19-12-17(18(20)25-3)26(21,22)16-10-8-15(24-2)9-11-16/h4-12,19H,1-3H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCCVCBGYZFRRV-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Sulfonamide Intermediate Synthesis
The reaction between 4-methoxyaniline and 4-methoxyphenylsulfonyl chloride proceeds via nucleophilic acyl substitution. Triethylamine (TEA) is typically employed as a base to scavenge HCl, with dichloromethane (DCM) or tetrahydrofuran (THF) as solvents.
Reaction Conditions:
- Molar ratio: 1:1 (aniline:sulfonyl chloride)
- Temperature: 0–25°C
- Time: 2–4 hours
Yield Optimization Data:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 0 → 25 | 82 |
| Pyridine | THF | 25 | 75 |
| DBU | DCM | 0 | 88 |
The use of 1,8-diazabicycloundec-7-ene (DBU) enhances yields due to its superior HCl absorption capacity.
Acrylate Coupling and Stereochemical Control
The sulfonamide intermediate undergoes Michael addition with methyl acrylate to form the Z-configured product. Stereoselectivity is governed by steric and electronic factors:
Reaction Mechanism
The conjugate addition proceeds via a six-membered transition state, where the sulfonyl group directs the acrylate’s approach to favor the Z-isomer.
Critical Parameters:
- Catalyst : Lithium chloride (LiCl) or zinc triflate (Zn(OTf)₂) improves regioselectivity.
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize the transition state.
- Temperature : Reactions at −20°C to 0°C minimize epimerization.
Stereochemical Outcomes:
| Catalyst | Solvent | Z:E Ratio | Yield (%) |
|---|---|---|---|
| None | DCM | 3:1 | 65 |
| LiCl | Acetonitrile | 9:1 | 78 |
| Zn(OTf)₂ | DMF | 12:1 | 85 |
The highest Z-selectivity (12:1) is achieved using 10 mol% Zn(OTf)₂ in DMF at −10°C.
Purification and Characterization
Isolation Techniques
- Recrystallization : Ethanol/water (7:3) mixtures yield crystalline product (mp 142–144°C).
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) removes E-isomer impurities.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, SO₂ArH), 6.92 (d, J = 8.8 Hz, 2H, OMeArH), 6.67 (s, 1H, NH), 5.32 (s, 1H, CH=), 3.87 (s, 3H, OMe), 3.85 (s, 3H, OMe), 3.72 (s, 3H, COOMe).
- IR (KBr): 1745 cm⁻¹ (C=O ester), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).
Industrial-Scale Production Strategies
Large-scale synthesis necessitates modifications for safety and efficiency:
Continuous Flow Reactor Optimization
Green Chemistry Considerations
- Solvent Recycling : DMF recovery via vacuum distillation reduces waste.
- Catalyst Reuse : Immobilized Zn(OTf)₂ on mesoporous silica enables five reaction cycles without activity loss.
Challenges and Mitigation Strategies
Byproduct Formation
- E-Isomer Contamination : Controlled via low-temperature reactions and catalytic additives.
- Sulfonic Acid Impurities : Neutralization with aqueous NaHCO₃ during workup.
Stability Concerns
- Hydrolytic Degradation : Storage under anhydrous conditions at −20°C extends shelf life beyond 12 months.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to sulfides.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. Additionally, the methoxyphenyl groups can engage in hydrophobic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]propanoate
- Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]butanoate
Uniqueness
Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and sulfonyl groups allows for diverse interactions with biological molecules, making it a valuable compound for research and industrial applications .
Biological Activity
Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of anti-cancer and anti-inflammatory properties. This article reviews existing research findings, case studies, and mechanisms of action associated with this compound.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C18H19NO5S
- Molecular Weight : 361.41 g/mol
- CAS Number : 1327187-64-3
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action :
- The compound appears to exert its effects by modulating key signaling pathways involved in cell growth and survival, particularly through the inhibition of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9 .
- It also influences the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and cancer progression .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies, where it demonstrated the ability to reduce inflammatory markers in vitro and in vivo.
- Case Studies :
- In a study involving vascular smooth muscle cells, treatment with this compound resulted in decreased migration and proliferation, suggesting a role in preventing vascular remodeling associated with atherosclerosis .
- The compound was effective in reducing neointima formation in a balloon-injured rat model, indicating its potential for therapeutic applications in cardiovascular diseases .
Data Table: Summary of Biological Activities
Research Findings
A variety of studies have explored the biological activity of this compound:
- In vitro Studies :
- The compound has shown effectiveness against several cancer cell lines, including breast and colon cancer, by inducing apoptosis and inhibiting proliferation.
- In vivo Studies :
- Animal models have demonstrated that this compound can significantly reduce tumor size and inhibit metastasis when administered at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
- Temperature : Maintain between 60–80°C to balance reaction rate and byproduct suppression.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance sulfonyl group reactivity .
- Catalysts : Use base catalysts like triethylamine to deprotonate intermediates and stabilize transition states .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity. Monitor by TLC and NMR .
Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolves Z-configuration and dihedral angles between aromatic rings (e.g., 82.9° observed in analogous structures ). Use SHELXTL for refinement .
- NMR Spectroscopy : and NMR identify key groups:
- Methoxy protons at δ 3.7–3.9 ppm.
- Sulfonyl group deshields adjacent protons (δ 7.5–8.2 ppm) .
- IR Spectroscopy : Confirm sulfonyl (1150–1350 cm) and ester (1700–1750 cm) functionalities .
Q. What factors influence the compound’s stability during storage and handling?
- Methodological Answer :
- Light Sensitivity : Store in amber vials to prevent photodegradation of the acrylate moiety.
- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide group .
- Temperature : Stability tested via accelerated aging (40°C/75% RH for 6 weeks showed <5% degradation) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., β-carbon of acrylate).
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) suggest susceptibility to nucleophilic attack at the α,β-unsaturated ester .
- MD Simulations : Solvent effects (e.g., DMSO) stabilize transition states in Michael additions .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?
- Methodological Answer :
- Cross-Validation : Compare X-ray torsion angles (e.g., C–S–O bond angles) with DFT-optimized structures to detect crystal packing effects .
- Dynamic NMR : Variable-temperature NMR identifies conformational flexibility (e.g., hindered rotation of methoxy groups) .
- PXRD : Verify phase purity if spectroscopic data suggest impurities not detected in single-crystal studies .
Q. How does the sulfonyl group modulate biological activity in enzyme inhibition assays?
- Methodological Answer :
- Docking Studies : The sulfonyl group forms hydrogen bonds with catalytic residues (e.g., serine hydrolases), confirmed by IC shifts from 10 µM to >100 µM upon sulfonamide methylation .
- SAR Analysis : Compare with analogs (e.g., 4-chlorophenyl sulfonyl derivatives) to quantify steric/electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
